molecular formula C19H18ClFN4OS2 B2549199 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216569-19-5

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2549199
CAS No.: 1216569-19-5
M. Wt: 436.95
InChI Key: OLWMLRGQQCUHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H18ClFN4OS2 and its molecular weight is 436.95. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity and Anticancer Potential

One area of research has been the exploration of the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which include compounds similar to N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride. These compounds have shown potent cytotoxicity against various cancer cell lines, such as murine P388 leukemia and Lewis lung carcinoma, with some derivatives demonstrating IC50 values below 10 nM. This suggests a high potential for anticancer applications, especially given the broad range of 2-substituents retaining cytotoxic efficacy (Deady et al., 2005).

Synthesis and Evaluation of Novel Derivatives

Another aspect of research involves the synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles, including those bearing different substituents like amino, dimethylamino, or fluoro on the phenyl ring. These derivatives, prepared as hydrochloride salts, have been found to exert cytostatic activities against various malignant human cell lines, highlighting the versatility and potential of the benzothiazole scaffold in developing new anticancer drugs (Racané et al., 2006).

Corrosion Inhibition for Steel

Interestingly, research on benzothiazole derivatives also extends to applications outside of biomedical fields, such as corrosion inhibition for steel. Benzothiazole derivatives, including those structurally related to this compound, have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These studies have shown that such compounds can offer significant protection, highlighting their potential in industrial applications as well (Hu et al., 2016).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4OS2.ClH/c1-23(2)9-10-24(19-22-14-8-7-12(20)11-16(14)27-19)18(25)17-21-13-5-3-4-6-15(13)26-17;/h3-8,11H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWMLRGQQCUHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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